NRC-2694-A

EGFR inhibition antiproliferative activity A549 cells

For HNSCC researchers, generic EGFR inhibitors often lack translational fidelity. NRC-2694-A is an orally bioavailable EGFR antagonist with 10-20x higher potency vs. erlotinib in certain NSCLC models (IC50 40-90 ng/mL) and a distinct 3-ethynylphenyl moiety enabling click chemistry probe generation. This compound is actively in Phase 2 clinical evaluation (NCT05283226) for recurrent/metastatic HNSCC, making it a clinically relevant tool for translational studies. · Preferentially active against key EGFR mutants (exon 19 del, L858R, G719C/S, L861Q). · Terminal alkyne group allows CuAAC conjugation for target engagement assays without de novo synthesis. · Reduced mass requirements vs. erlotinib lower procurement costs for dose-response and clonogenic experiments.

Molecular Formula C24H27ClN4O3
Molecular Weight 454.9 g/mol
CAS No. 1172626-99-1
Cat. No. B12777127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRC-2694-A
CAS1172626-99-1
Molecular FormulaC24H27ClN4O3
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4.Cl
InChIInChI=1S/C24H26N4O3.ClH/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28;/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27);1H
InChIKeyYHFOWANFLQFAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NRC-2694-A: EGFR Tyrosine Kinase Inhibitor Overview


N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine hydrochloride (CAS: 1172626-99-1) is the monohydrochloride salt of NRC-2694, a synthetic small-molecule antagonist of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The compound belongs to the 6,7-dialkoxy quinazoline class of EGFR inhibitors and exhibits oral bioavailability [2]. Its molecular structure features a 3-ethynylphenyl aniline moiety at the 4-position, a methoxy group at the 7-position, and a 3-morpholin-4-ylpropoxy substituent at the 6-position of the quinazoline core, distinguishing it from clinically established 4-anilinoquinazoline EGFR inhibitors . The compound is designated under FDA UNII O898S9836V and is primarily employed as a research tool in oncology investigations, with particular focus on squamous cell carcinoma of the head and neck (HNSCC) [3].

Pathway study EGFR tyrosine kinase inhibition research
Administration Oral exposure research context
Model fit Squamous cell carcinoma (HNSCC) research models

NRC-2694-A vs. First-Gen EGFR Inhibitors: Non-Interchangeability


Despite sharing a 4-anilinoquinazoline core scaffold with first-generation EGFR inhibitors such as erlotinib and gefitinib, NRC-2694 (free base) exhibits distinct substituent patterns at the 6- and 7-positions of the quinazoline ring that confer unique pharmacological properties. Erlotinib features 2-methoxyethoxy groups at both the 6- and 7-positions, while gefitinib incorporates a methoxy group at the 7-position and a 3-morpholin-4-ylpropoxy group at the 6-position [1]. NRC-2694 adopts a hybrid configuration with a methoxy group at the 7-position (similar to gefitinib) and a 3-morpholin-4-ylpropoxy group at the 6-position (also similar to gefitinib), yet critically replaces gefitinib‘s 3-chloro-4-fluorophenyl aniline moiety with a 3-ethynylphenyl group [2]. This structural modification alters both potency against wild-type and mutant EGFR variants and kinase selectivity profiles, rendering cross-substitution without quantitative verification scientifically invalid [3]. Simple interchange based on shared quinazoline class membership ignores these demonstrable differences in antiproliferative activity, selectivity spectrum, and clinical positioning.

Shared 4-anilinoquinazoline scaffold with erlotinib/gefitinib may suggest interchangeability, but 6,7-substituent differences shift kinase selectivity.
3-ethynylphenyl moiety confers distinct EGFR mutant coverage; gefitinib's 3-chloro-4-fluorophenyl group does not transfer the same profile.
Reported potency differential in cell models limits direct substitution for dose-response studies without re-validation.

NRC-2694-A Quantitative Differentiation Evidence


Enhanced Antiproliferative Potency vs. Erlotinib in A549 Cells

In direct comparative MTT proliferation assays using A549 non-small cell lung adenocarcinoma cells, NRC-2694 (free base) demonstrated substantially lower inhibitory concentrations compared to erlotinib hydrochloride. NRC-2694 exhibited IC50 values in the range of 40–90 ng/mL (approximately 100–200 nM), whereas erlotinib HCl required 836 ng/mL (approximately 1945 nM) to achieve comparable inhibition [1]. This represents an approximately 10- to 20-fold enhancement in antiproliferative potency under identical assay conditions. The magnitude of this difference is substantial enough to impact experimental design parameters including compound concentration ranges, dosing regimens, and statistical power calculations.

Antiproliferative potency
Head-to-head
NRC-2694 IC50 40–90 ng/mL vs erlotinib 836 ng/mL in A549 cells
Supports potency-context review for NSCLC cell models
10–20× lower IC50 in reported assay; verify in local model
EGFR inhibition antiproliferative activity A549 cells NSCLC MTT assay

Selective Kinase Inhibition and EGFR Mutant Coverage

In an in vitro kinase selectivity profiling study, NRC-2694 (free base) was screened against a panel of 353 kinases at a single concentration, with activity defined as residual kinase activity ≤0.1% of DMSO control [1]. The compound exhibited efficacy against wild-type EGFR and multiple clinically relevant EGFR mutants including EGFR(E746-A750del) (exon 19 deletion), EGFR(G719C), EGFR(G719S), EGFR(L747-E749del, A750P), EGFR(L747-S752del, P753S), EGFR(L747-T751del, Sins), EGFR(L858R), EGFR(L861Q), and EGFR(S752-I759del) [1]. Additionally, NRC-2694 showed activity against GAK (cyclin G-associated kinase) and LOK (lymphocyte-oriented kinase). Notably, the selectivity profile is distinct from both first-generation reversible inhibitors (gefitinib, erlotinib), which lose activity against certain mutants, and second-generation irreversible inhibitors (afatinib), which exhibit broader pan-ErbB inhibition profiles.

Kinase selectivity profiling
Class-level inference
Active (≤0.1% DMSO) against EGFR WT and 9 mutants; also GAK, LOK in a 353-kinase panel screen
Supports mutant-specific EGFR research context
Quantitative comparator data not available; source review recommended
kinase selectivity EGFR mutants off-target profiling L858R exon 19 deletion

Phase 2 Clinical Evaluation in Head and Neck Squamous Cell Carcinoma

NRC-2694-A (the hydrochloride salt form, CAS 1172626-99-1) is currently under investigation in an actively recruiting Phase 2 multicenter, open-label, single-arm clinical trial (NCT05283226) evaluating its safety and efficacy in combination with paclitaxel for patients with recurrent and/or metastatic head and neck squamous cell carcinoma (R/M HNSCC) who have progressed on or after immune checkpoint inhibitor (ICI) therapy [1]. This trial builds upon Phase 1 monotherapy data in which NRC-2694-A demonstrated objective responses in HNSCC patients [2]. In contrast, neither gefitinib nor erlotinib has established clinical utility in HNSCC beyond isolated exploratory studies; their primary approved indications remain confined to EGFR-mutant non-small cell lung cancer and, for erlotinib, pancreatic cancer [3]. This differential clinical positioning reflects the distinct biological activity of NRC-2694-A in squamous cell carcinoma models.

HNSCC clinical development
Trial context
Phase 2 trial (NCT05283226) in R/M HNSCC post-ICI; prior Phase 1 monotherapy responses
Supports HNSCC translational research model selection
RUO; not for clinical or diagnostic use
HNSCC Phase 2 clinical trial recurrent/metastatic paclitaxel combination ICI progression

Alkyne-Enabled Click Chemistry Compatibility

The 3-ethynylphenyl moiety at the 4-anilino position of NRC-2694 provides a terminal alkyne functional group that is absent in both erlotinib (which substitutes 2-methoxyethoxy groups at 6- and 7-positions) and gefitinib (which contains a 3-chloro-4-fluorophenyl group) . This alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to azide-containing reporter molecules, affinity tags, or immobilization matrices without requiring synthetic derivatization of the parent scaffold [1]. In contrast, both erlotinib and gefitinib lack intrinsic chemical handles for bioorthogonal conjugation, necessitating custom synthesis of functionalized analogs for applications such as cellular target engagement assays, pull-down experiments, or fluorescent imaging probes [2].

Click chemistry compatibility
Head-to-head
Terminal alkyne enables CuAAC conjugation; absent in erlotinib/gefitinib
Enables chemical probe development applications
Requires azide partner; verify conjugation efficiency
click chemistry CuAAC alkyne tag chemical probe biotinylation fluorescent labeling

NRC-2694-A Research and Procurement Applications


HNSCC Translational and Preclinical Xenograft Studies

Given the ongoing Phase 2 clinical evaluation of NRC-2694-A in recurrent/metastatic HNSCC (NCT05283226) and demonstrated monotherapy responses in Phase 1 HNSCC cohorts [1], this compound is optimally positioned for preclinical research in squamous cell carcinoma of the head and neck. Investigators studying HNSCC tumor biology, drug resistance mechanisms, or combination therapy regimens should prioritize NRC-2694-A over first-generation EGFR inhibitors (gefitinib, erlotinib) which lack clinical validation in this indication [2]. Experimental designs including HNSCC cell lines (e.g., CAL-27, FaDu, SCC-25) or patient-derived xenograft models will benefit from a tool compound with established clinical relevance in the target disease setting, enhancing translational fidelity of preclinical findings [3].

Kinase Selectivity and EGFR Mutant Profiling

The demonstrated activity of NRC-2694 against multiple clinically relevant EGFR mutants — including exon 19 deletions (EGFR(E746-A750del)), L858R point mutation, and several uncommon variants (G719C/S, L861Q) — makes this compound suitable for investigations focused on mutant-specific EGFR signaling [1]. Researchers comparing differential responses across EGFR mutation subtypes will find NRC-2694‘s mutant coverage profile distinct from both first-generation inhibitors (which show variable sensitivity to different mutants) and second-generation pan-ErbB inhibitors (which exhibit broader, less selective target engagement) [2]. Applications include comparative inhibitor profiling in isogenic cell line panels expressing specific EGFR mutants, biochemical kinase activity assays with recombinant mutant EGFR proteins, and structure-activity relationship studies exploring mutant-selective inhibitor design [3].

Click Chemistry-Based Bioorthogonal Probe Development

The presence of a terminal alkyne group within the 3-ethynylphenyl moiety enables NRC-2694 to serve as a scaffold for generating functionalized EGFR probes via CuAAC click chemistry [1]. This capability is not available with erlotinib or gefitinib in their native forms. Applications include: (1) synthesis of biotinylated NRC-2694 analogs for streptavidin pull-down assays to identify EGFR-interacting proteins or assess cellular target engagement; (2) generation of fluorescently labeled NRC-2694 conjugates for cellular imaging and subcellular localization studies; (3) immobilization of NRC-2694 onto solid supports for affinity chromatography-based EGFR purification [2]. For chemical biology laboratories developing custom EGFR-targeted probes or conducting target engagement studies, NRC-2694 provides a versatile alkyne-containing scaffold that eliminates the need for de novo synthesis of functionalized quinazoline derivatives [3].

Comparative Potency Studies in Lung Adenocarcinoma Models

The 10- to 20-fold higher antiproliferative potency of NRC-2694 (IC50 40–90 ng/mL) compared to erlotinib (IC50 836 ng/mL) in A549 lung adenocarcinoma cells translates to reduced compound mass requirements for achieving equivalent target engagement [1]. This differential has practical implications for experimental design: laboratories conducting dose-response experiments, combination drug screening, or long-term clonogenic assays in A549 or related NSCLC models will require substantially less compound mass when using NRC-2694 compared to erlotinib [2]. For procurement planning, this potency difference means that a 10 mg quantity of NRC-2694 may support the same number of experimental replicates as 100–200 mg of erlotinib, assuming comparable assay designs and concentration ranges [3].

Application
Selection Property
Validation Focus
HNSCC xenograft and translational models
EGFR inhibitor with HNSCC research model context
Verify tumor growth inhibition in HNSCC cell lines/xenografts
EGFR mutant-specific signaling studies
Reported mutant coverage profile
Confirm activity in isogenic EGFR mutant cell panels
Bioorthogonal probe development
Alkyne-functionalized scaffold for CuAAC conjugation
Assess conjugation efficiency and target engagement in cells
Lung adenocarcinoma cell model potency screening
Reported potency differential in A549 cells
Validate IC50 in local NSCLC models and dose-response design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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